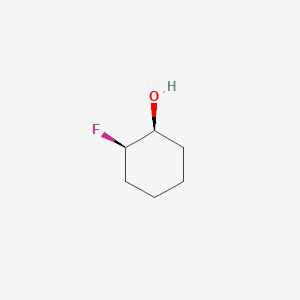(1S,2R)-2-Fluorocyclohexan-1-ol
CAS No.: 918300-57-9
Cat. No.: VC17385926
Molecular Formula: C6H11FO
Molecular Weight: 118.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 918300-57-9 |
|---|---|
| Molecular Formula | C6H11FO |
| Molecular Weight | 118.15 g/mol |
| IUPAC Name | (1S,2R)-2-fluorocyclohexan-1-ol |
| Standard InChI | InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m1/s1 |
| Standard InChI Key | LMYKFDDTPIOYQV-RITPCOANSA-N |
| Isomeric SMILES | C1CC[C@H]([C@H](C1)O)F |
| Canonical SMILES | C1CCC(C(C1)O)F |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Stereochemical Configuration
(1S,2R)-2-Fluorocyclohexan-1-ol (CAS: 918300-57-9) belongs to the class of fluorinated cyclohexanols, with a molecular formula of C₆H₁₁FO and a molecular weight of 118.15 g/mol. The compound’s stereochemistry is defined by the (1S,2R) configuration, where the hydroxyl (-OH) and fluorine (-F) groups occupy axial and equatorial positions, respectively, on the cyclohexane ring. This spatial arrangement significantly influences its reactivity, solubility, and interactions with biological targets .
The InChI key (LMYKFDDTPIOYQV-RITPCOANSA-N) and SMILES notation (C1CCC@HF) encode its chiral structure, enabling precise computational modeling and database referencing .
Physicochemical Properties
Key physicochemical properties include:
The fluorine atom’s electronegativity and small atomic radius enhance the compound’s lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability in biological systems .
Synthesis and Preparation
Asymmetric Synthesis Strategies
The synthesis of (1S,2R)-2-Fluorocyclohexan-1-ol typically involves enantioselective reduction of 2-fluorocyclohexanone. Chiral catalysts, such as oxazaborolidines or transition-metal complexes, enable high enantiomeric excess (ee) by favoring the formation of the (1S,2R) configuration. For example, catalytic hydrogenation using a ruthenium-BINAP system achieves ee values exceeding 90% in related fluorocyclohexanol derivatives .
Alternative routes include:
-
Kinetic resolution of racemic mixtures via enzymatic catalysis (e.g., lipases or esterases) .
-
Diastereomeric crystallization using chiral resolving agents like tartaric acid derivatives.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors and immobilized chiral catalysts are employed to enhance reaction throughput and reduce waste. Purification techniques such as simulated moving bed (SMB) chromatography ensure high enantiopurity (>99%) for pharmaceutical applications .
Reactivity and Functionalization
Key Chemical Reactions
The compound participates in reactions characteristic of secondary alcohols and aryl fluorides:
-
Oxidation: The hydroxyl group oxidizes to a ketone, yielding 2-fluorocyclohexanone under mild conditions (e.g., pyridinium chlorochromate).
-
Nucleophilic Substitution: Fluorine’s leaving-group ability facilitates substitutions with nucleophiles (e.g., azide or cyanide) under SN2 conditions .
-
Esterification/Acylation: Reacts with acyl chlorides or anhydrides to form fluorinated esters, useful in polymer chemistry.
Stereochemical Influence on Reactivity
The (1S,2R) configuration imposes steric and electronic constraints:
-
Axial hydroxyl group stabilizes transition states in oxidation reactions, accelerating ketone formation .
-
Equatorial fluorine reduces ring strain, enhancing thermal stability compared to alternative stereoisomers.
Applications in Scientific Research
Medicinal Chemistry
Fluorinated cyclohexanols are prized for their ability to modulate biological targets:
-
Ion Channel Modulation: The compound’s fluorine enhances binding to calcium-activated potassium (KCa) channels, showing potential in treating hypertension .
-
Enzyme Inhibition: Acts as a transition-state analog for hydrolytic enzymes, with applications in protease inhibitor design.
Material Science
-
Chiral Solvents: Used in asymmetric synthesis to induce enantioselectivity in Diels-Alder reactions.
-
Liquid Crystals: Fluorine’s dipole moment stabilizes mesophases in liquid crystalline materials .
Comparative Analysis with Related Compounds
The (1S,2R) isomer’s unique stereochemistry confers superior metabolic stability compared to its (1S,2S) counterpart, as evidenced by in vitro hepatic microsome assays .
Future Research Directions
-
Pharmacokinetic Profiling: In vivo studies to assess bioavailability and half-life.
-
Catalyst Optimization: Development of recyclable chiral catalysts for greener synthesis.
-
Polymer Applications: Exploration in fluorinated polyesters for high-performance materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume